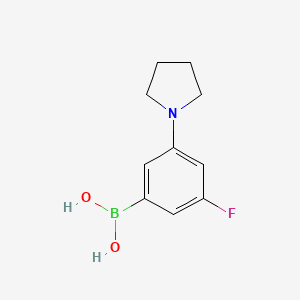

3-Fluoro-5-pyrrolidinophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGIIGBIQODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675221 | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-96-3 | |

| Record name | B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-pyrrolidinophenylboronic Acid (CAS: 1217500-96-3) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-pyrrolidinophenylboronic acid, a key building block in the development of targeted protein degraders. This document outlines its chemical properties, applications in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides generalized experimental protocols relevant to its use.

Core Properties and Specifications

This compound is a substituted phenylboronic acid derivative that has gained prominence as a crucial intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structural features are pivotal for its application in the design of PROTACs.

| Property | Value | Citation(s) |

| CAS Number | 1217500-96-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃BFNO₂ | [1] |

| Molecular Weight | 209.03 g/mol | [3] |

| Appearance | Powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Room temperature, in a cool, dry place | [1][2] |

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally upon acquisition.

Application in Targeted Protein Degradation: PROTACs

This compound serves as a fundamental building block for the synthesis of VHL E3 ligase ligands. These ligands are integral components of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

A PROTAC molecule typically consists of:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (in this case, VHL).

-

A linker that connects the two ligands.

By facilitating the formation of a ternary complex between the target protein and the E3 ligase, a PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."

Role in BRD4 Degradation

One of the significant applications of VHL-recruiting PROTACs is the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key epigenetic reader that regulates the expression of oncogenes such as c-Myc.[4] Overexpression of BRD4 is implicated in various cancers.[5][6] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.[4]

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC designed to degrade BRD4.

Caption: General mechanism of PROTAC-induced degradation of BRD4.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs using this compound are often proprietary. However, this section provides a generalized workflow based on established chemical literature for the synthesis of VHL ligands and the subsequent assembly and evaluation of a PROTAC.

Synthesis of a VHL Ligand Precursor

This hypothetical protocol outlines the initial steps to functionalize the boronic acid for subsequent coupling reactions. The synthesis of VHL ligands often involves a multi-step process.[7][8]

Caption: Synthetic workflow for a VHL ligand precursor.

Methodology:

-

Suzuki Coupling: this compound can be reacted with a suitable aryl halide (e.g., a protected aminopyridine derivative) under palladium catalysis to form a biaryl scaffold.

-

Functional Group Interconversion: The resulting intermediate may require further chemical modifications, such as deprotection or activation of a functional group, to prepare it for the next coupling step.

-

Amide Coupling: The modified intermediate is then coupled with a protected hydroxyproline derivative, a key recognition element for VHL, typically using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purification: The resulting VHL ligand precursor is purified using techniques such as column chromatography or preparative HPLC.

PROTAC Assembly and Characterization

This section describes a general approach for conjugating the VHL ligand to a ligand for the target protein (e.g., a BRD4 inhibitor) via a linker.[9][10]

Caption: Workflow for PROTAC assembly and characterization.

Methodology:

-

Linker Attachment: The VHL ligand is reacted with a bifunctional linker that has appropriate reactive groups. The order of attachment (VHL ligand to linker, then to BRD4 ligand, or vice versa) depends on the specific chemical functionalities of the components.

-

Coupling to Target Ligand: The VHL-linker intermediate is then coupled to a suitable BRD4 ligand (e.g., a derivative of JQ1).

-

Final Deprotection (if necessary): Any protecting groups are removed to yield the final PROTAC molecule.

-

Purification: The crude PROTAC is purified by preparative HPLC to achieve high purity.

-

Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

Biological Evaluation: BRD4 Degradation Assay

A common method to assess the efficacy of a BRD4-targeting PROTAC is to measure the degradation of BRD4 protein in a relevant cancer cell line.

Methodology:

-

Cell Culture: Cancer cells known to be sensitive to BRD4 inhibition (e.g., certain leukemia or colon cancer cell lines) are cultured.[4]

-

Treatment: Cells are treated with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are analyzed by Western blotting using an antibody specific for BRD4 to determine its protein levels. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Quantification: The intensity of the BRD4 bands is quantified and normalized to the loading control to determine the extent of degradation at each PROTAC concentration. The DC₅₀ (concentration at which 50% of the protein is degraded) can then be calculated.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs targeting proteins implicated in disease. Its utility as a building block for VHL ligands enables the synthesis of potent and selective protein degraders. While specific experimental data for this compound is limited in the public domain, the generalized protocols and workflows provided in this guide offer a solid foundation for its application in the synthesis and evaluation of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (3-fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, CasNo.1217500-96-3 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tool Compounds to Study Proteolytic Events: Development of von Hippel-Lindau (VHL) Ligands and Combinatorial Generation of Serine Protease Inhibitors [bonndoc.ulb.uni-bonn.de]

- 9. benchchem.com [benchchem.com]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-pyrrolidinophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and anticipated physicochemical properties of 3-Fluoro-5-pyrrolidinophenylboronic acid (CAS No. 1217500-96-3). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents its fundamental molecular details alongside experimentally determined values for structurally related analogs to offer a predictive framework. Furthermore, this guide outlines comprehensive experimental protocols for the characterization of arylboronic acids, equipping researchers with the necessary methodologies for in-house analysis. Visual workflows are included to illustrate key processes in the synthesis and characterization of this class of compounds, which are pivotal in modern drug discovery and medicinal chemistry.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their versatility has established them as indispensable building blocks in the creation of complex organic molecules, particularly within the pharmaceutical industry. The specific compound, this compound, incorporates three key structural features: a phenylboronic acid moiety, a fluorine atom, and a pyrrolidine ring. The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the pyrrolidine group can affect solubility and provides a potential point for further molecular elaboration. Understanding the core physicochemical properties of this molecule is therefore critical for its effective application in drug design and development.

Physicochemical Data

Direct experimental data for this compound is not extensively available. The following tables summarize its known molecular properties and provide data for a closely related analog, 3-Fluorophenylboronic acid, to serve as a reasonable estimate. A second table details the typical property ranges observed for the broader class of arylboronic acids.

Table 1: Physicochemical Properties of this compound and a Structural Analog

| Property | This compound | 3-Fluorophenylboronic acid (Analog) |

| CAS Number | 1217500-96-3 | 768-35-4 |

| Molecular Formula | C₁₀H₁₃BFNO₂ | C₆H₆BFO₂ |

| Molecular Weight | 209.03 g/mol | 139.92 g/mol |

| Appearance | White to off-white crystalline powder (Expected) | White to off-white crystalline powder[1][2] |

| Melting Point | Data not available | 214-218 °C[1] |

| Boiling Point | Data not available | 271.4 ± 42.0 °C (Predicted)[2] |

| pKa | Data not available | 7.50 ± 0.10 (Predicted)[2] |

| Solubility | Data not available | Water: 27.1 g/L at 20°C; Soluble in Methanol[2] |

Table 2: Typical Physicochemical Property Ranges for Arylboronic Acids

| Property | Typical Range / Characteristics |

| Appearance | Typically white to off-white crystalline solids. |

| Melting Point | Generally high, often exceeding 200 °C.[3] |

| pKa | Generally in the range of 4-10 in aqueous solutions.[4] |

| Solubility | Poorly soluble in nonpolar organic solvents like hexanes. Soluble in many polar organic solvents. Water solubility varies greatly with substitution.[3] Phenylboronic acid itself has a water solubility of 10 g/L at 20 °C.[3] |

| Stability | Generally stable to air and moisture, but can undergo dehydration to form boroxines, especially upon heating. |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of arylboronic acids like this compound.

Melting Point Determination

-

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination by Potentiometric Titration

-

Methodology:

-

A solution of the arylboronic acid is prepared in a suitable solvent system, often a co-solvent like a water/DMSO mixture due to the limited aqueous solubility of many arylboronic acids.[5]

-

The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The equivalence point is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.

-

Solubility Determination

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid arylboronic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the arylboronic acid in the saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Mandatory Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of a 3,5-disubstituted phenylboronic acid.

Caption: A general workflow for the synthesis and characterization of arylboronic acids.

Conclusion

While specific, experimentally-derived physicochemical data for this compound remain to be fully documented in accessible literature, this guide provides a solid foundation for researchers by presenting its known molecular characteristics and offering data from a close structural analog for estimation. The outlined experimental protocols for determining key properties such as melting point, pKa, and solubility are standard and robust methods applicable to this and other arylboronic acids. The provided workflow visualization further clarifies the process of bringing such a molecule from synthesis to full characterization. It is anticipated that as this compound sees wider use in research and development, a more complete, experimentally verified dataset will become available.

References

An In-depth Technical Guide on the Electronic Effects of Fluorine and Pyrrolidine on the Boronic Acid Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of fluorine and pyrrolidine substituents on the boronic acid moiety. Understanding these effects is crucial for the rational design of boronic acid-containing compounds in various applications, including drug development, chemical sensing, and catalysis. This document details the modulation of Lewis acidity, pKa, and reactivity through the distinct electronic influences of the strongly electron-withdrawing fluorine atom and the electron-donating pyrrolidine ring.

Introduction to Boronic Acids and the Importance of Electronic Effects

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. The boron atom in a boronic acid is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid.[1] This Lewis acidity is central to their utility, enabling reversible covalent interactions with diols, a functionality present in many biological molecules like sugars and glycoproteins.[2] This property has led to their extensive use in molecular recognition, sensing, and as enzyme inhibitors.[3][4][5]

The electronic properties of the organic substituent (R) directly influence the Lewis acidity of the boronic acid moiety. By introducing electron-withdrawing or electron-donating groups onto the organic scaffold, it is possible to fine-tune the pKa of the boronic acid, its binding affinity, and its reactivity. This guide focuses on two substituents with opposing electronic characteristics: the highly electronegative fluorine atom and the nitrogen-containing pyrrolidine ring.

Electronic Effects of Fluorine on the Boronic Acid Moiety

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, metabolic stability, and binding affinity.[6][7] When appended to a phenylboronic acid, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which has a profound impact on the boronic acid's properties.

Modulation of Acidity (pKa)

The primary effect of fluorine substitution on a phenylboronic acid is an increase in its Lewis acidity, which translates to a lower pKa value. The electron-withdrawing nature of fluorine pulls electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. This enhanced acidity is crucial for interactions with bioanalytes or enzyme active sites.[8]

The position of the fluorine substituent on the phenyl ring plays a significant role in the extent of this effect. Generally, the acidity increase is more pronounced with multiple fluorine substitutions. The range of pKa values for fluorinated phenylboronic acids spans from 6.17 to 8.77, a significant shift from the pKa of unsubstituted phenylboronic acid, which is approximately 8.86.[3]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids [3][9]

| Compound | pKa |

| Phenylboronic Acid | 8.86 |

| 2-Fluorophenylboronic Acid | 8.77 |

| 3-Fluorophenylboronic Acid | 8.41 |

| 4-Fluorophenylboronic Acid | 8.77 |

| 2,6-Difluorophenylboronic Acid | 7.91 |

| 3,5-Difluorophenylboronic Acid | 7.62 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 |

| 4-(Trifluoromethyl)phenylboronic Acid | 8.01 |

Note: pKa values can vary slightly depending on the measurement conditions.

Impact on Reactivity and Binding

The increased Lewis acidity of fluorinated boronic acids enhances their ability to form stable tetrahedral boronate complexes with diols. This is particularly relevant in the design of sensors and inhibitors that target diol-containing molecules. The stronger interaction can lead to higher binding affinities and improved efficacy.

Electronic Effects of Pyrrolidine on the Boronic Acid Moiety

In contrast to fluorine, the pyrrolidine group, when attached to an aromatic ring via its nitrogen atom, acts as an electron-donating group (+M effect). The nitrogen lone pair can be delocalized into the aromatic π-system, increasing the electron density of the ring and, consequently, the boron atom.

Modulation of Acidity (pKa)

The electron-donating nature of the pyrrolidine substituent is expected to decrease the Lewis acidity of the boronic acid moiety, resulting in a higher pKa value compared to unsubstituted phenylboronic acid. By pushing electron density towards the boron atom, the pyrrolidine group makes it less electrophilic.

While extensive quantitative data for a wide range of pyrrolidine-substituted phenylboronic acids is not as readily available as for their fluorinated counterparts, the synthesis and characterization of compounds like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid have been reported.[3][5] The presence of the electron-donating pyrrolidine ring is expected to counteract the electron-withdrawing effect of the trifluoromethyl group to some extent.

Table 2: Predicted and Reported pKa Values of Pyrrolidine-Substituted Phenylboronic Acids

| Compound | Predicted pKa | Reported pKa |

| 4-(Pyrrolidin-1-yl)phenylboronic acid | > 8.86 | Not widely reported |

Prediction is based on the electron-donating nature of the pyrrolidine substituent.

Impact on Reactivity and Binding

The decreased Lewis acidity of pyrrolidine-substituted boronic acids may lead to weaker interactions with diols compared to fluorinated analogs under the same conditions. However, the pyrrolidine moiety can also participate in other non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can influence binding affinity and specificity. The basic nitrogen atom of the pyrrolidine ring can also play a role in modulating the overall pharmacological profile of the molecule.[10]

Comparative Analysis: Fluorine vs. Pyrrolidine

The contrasting electronic effects of fluorine and pyrrolidine provide a powerful tool for tuning the properties of boronic acids.

Table 3: Comparison of Electronic Effects

| Property | Fluorine Substituent | Pyrrolidine Substituent |

| Electronic Effect | Strong electron-withdrawing (-I) | Strong electron-donating (+M) |

| Effect on Lewis Acidity | Increases | Decreases |

| Effect on pKa | Decreases | Increases |

| Interaction with Diols | Strengthens | Weakens (based on Lewis acidity alone) |

This dichotomy allows for the design of boronic acids with a wide spectrum of acidities and binding characteristics, tailored for specific applications.

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of both fluorinated and pyrrolidine-substituted phenylboronic acids often involves the reaction of a corresponding organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[11]

Workflow for Synthesis of a Phenylboronic Acid

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lewis Acidity of 3-Fluoro-5-pyrrolidinophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids and Lewis Acidity

Boronic acids [RB(OH)₂] are a class of organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines the Lewis acidity of boronic acids.[1] In aqueous media, the primary interaction is with a hydroxide ion (OH⁻), leading to the formation of a tetrahedral boronate anion [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its pKa value. A lower pKa indicates a stronger Lewis acid.[1]

Electronic Effects of Substituents on Lewis Acidity

The Lewis acidity of a phenylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase Lewis acidity (decrease pKa) by destabilizing the electron-rich boronate anion, while electron-donating groups (EDGs) have the opposite effect.

In the case of 3-Fluoro-5-pyrrolidinophenylboronic acid , we have two key substituents to consider:

-

Fluorine (at position 3): As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group through the inductive effect. This effect is expected to increase the Lewis acidity of the boronic acid. The presence of a fluorine substituent in arylboronic acids is known to enhance their acidity.[2]

-

Pyrrolidine (at position 5): The pyrrolidine group, specifically the nitrogen atom, has a lone pair of electrons that can be donated to the aromatic ring through the mesomeric effect, making it an electron-donating group. This would be expected to decrease the Lewis acidity.

The overall Lewis acidity of this compound will be determined by the balance of these opposing electronic effects. The relative positions of the substituents to the boronic acid group are crucial in determining the magnitude of their influence.

Quantitative Data on Lewis Acidity

As previously stated, specific experimental pKa values for this compound are not available in the reviewed literature. However, we can compile representative data for related substituted phenylboronic acids to illustrate the expected trends.

| Compound | Substituent(s) | pKa | Reference |

| Phenylboronic acid | -H | 8.8 | [3] |

| 3-Fluorophenylboronic acid | 3-F | 8.0 | [3] |

| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 9.2 | [3] |

| 3-Nitrophenylboronic acid | 3-NO₂ (EWG) | 7.9 | [3] |

| This compound | 3-F, 5-Pyrrolidinyl | Estimated ~8.2-8.6 | Predicted |

Note: The pKa for this compound is an estimation based on the competing electronic effects of the fluoro and pyrrolidinyl groups and is for illustrative purposes only.

Experimental Protocols for Determining Lewis Acidity

The Lewis acidity of boronic acids is typically determined by measuring their pKa. Several methods can be employed for this purpose.

4.1. Spectrophotometric pH Titration

This method is based on the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate anion.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.

-

Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration that gives a measurable absorbance.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[1]

4.2. ¹¹B NMR Spectroscopy

The chemical shift of the boron atom in ¹¹B NMR is sensitive to its coordination state. The trigonal boronic acid and the tetrahedral boronate anion have distinct chemical shifts.

Protocol:

-

Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions of varying pH.

-

¹¹B NMR Measurement: Acquire the ¹¹B NMR spectrum for each sample.

-

Data Analysis: The observed chemical shift is a weighted average of the shifts of the acid and boronate forms. By plotting the chemical shift against pH, the pKa can be determined from the midpoint of the transition.

Visualizations

5.1. Boronic Acid-Boronate Equilibrium

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.

5.2. Workflow for Spectrophotometric pKa Determination

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Role in Drug Development

The Lewis acidity of boronic acids is a critical parameter in their application as pharmaceutical agents. It governs their ability to interact with biological targets, such as the active sites of enzymes, often through the formation of reversible covalent bonds with diols present in sugars or protein residues.[4] Fluorinated boronic acids are of particular interest as the fluorine atom can enhance metabolic stability and binding affinity.[5][6] Understanding and tuning the Lewis acidity of molecules like this compound is therefore essential for the rational design of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Navigating the Physicochemical Landscape of 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-pyrrolidinophenylboronic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its utility in forming covalent bonds with biological targets, particularly through reversible interactions with diols, makes it a valuable pharmacophore. However, the successful application of this and similar boronic acid derivatives is contingent on a thorough understanding of their physicochemical properties, primarily their solubility in various organic solvents and their stability under diverse experimental and storage conditions. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, drawing upon established knowledge of analogous phenylboronic acid derivatives. The methodologies presented herein offer a robust framework for the empirical determination of these critical parameters.

Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative solubility profile can be predicted based on the behavior of structurally related phenylboronic acids. The presence of a polar pyrrolidine ring and a hydrogen-bonding boronic acid group suggests a propensity for solubility in polar organic solvents. Conversely, the fluorophenyl core imparts a degree of lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohols can engage in hydrogen bonding with both the boronic acid and the pyrrolidine nitrogen, facilitating dissolution. |

| Aprotic Polar Solvents | Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetone | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the molecule. Phenylboronic acid generally shows good solubility in ketones and ethers[1][2]. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and non-polarity that can accommodate the different moieties of the molecule. Phenylboronic acid has been shown to have moderate solubility in chloroform[1][2]. |

| Non-polar Solvents | Hexanes, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. Phenylboronic acid exhibits very low solubility in hydrocarbons[1][2]. |

Experimental Protocol for Solubility Determination: Dynamic Turbidity Method

A widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic method, which relies on measuring the temperature at which a suspension of known composition becomes a clear solution upon heating[1][2][3].

Methodology:

-

Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known volume of the desired organic solvent.

-

Heating and Observation: The vials are placed in a controlled heating block equipped with a magnetic stirrer and a light source and detector to monitor turbidity.

-

Clear Point Determination: The temperature of the suspension is slowly increased while stirring. The temperature at which the solution becomes clear (the point of complete dissolution) is recorded.

-

Data Analysis: The solubility at that temperature is calculated as the mass of the solute per volume or mass of the solvent. This process is repeated for different concentrations to generate a solubility curve as a function of temperature.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of boronic acids is a critical consideration for their synthesis, purification, storage, and application. Two primary degradation pathways are of concern for this compound: dehydration to form boroxines and oxidative decomposition.

Dehydration to Boroxine

A common characteristic of boronic acids is their propensity to undergo intermolecular dehydration, particularly upon heating, to form a cyclic anhydride known as a boroxine[3]. This process is reversible in the presence of water.

Caption: Reversible formation of boroxine from boronic acid.

Mitigation Strategies:

-

Storage: Store in a cool, dry environment.

-

Handling: Minimize exposure to high temperatures and anhydrous conditions during processing.

Oxidative Degradation

Boronic acids can be susceptible to oxidative cleavage of the carbon-boron bond, a process that can be mediated by various oxidants, including atmospheric oxygen and peroxides[4][5]. The presence of a fluorine atom on the phenyl ring may influence the electronic properties and, consequently, the oxidative stability.

Table 2: Potential Oxidative Degradation Products

| Degradation Product | Formation Pathway |

| 3-Fluoro-5-pyrrolidinophenol | Oxidative cleavage of the C-B bond. |

Experimental Protocol for Stability Assessment: HPLC-Based Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound and quantifying its degradation products.

Methodology:

-

Forced Degradation Studies: Subject solutions of the compound in relevant organic solvents to stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Oxidative Stress: Addition of a mild oxidizing agent (e.g., hydrogen peroxide).

-

Photolytic Stress: Exposure to UV and visible light.

-

Acidic/Basic Conditions: Addition of acid or base to the solution.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions.

-

HPLC Analysis: Analyze the aliquots using a suitable reversed-phase HPLC method. A C18 column with a mobile phase gradient of water (containing a modifier like formic acid or ammonium acetate) and acetonitrile is a common starting point for boronic acid analysis[6].

-

Peak Identification and Quantification: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of the degradation products and elucidate their structures.

Caption: Workflow for HPLC-based stability testing.

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in the public domain, this guide provides a robust predictive framework for its solubility and stability based on the well-documented behavior of related phenylboronic acids. The experimental protocols detailed herein offer a clear path for researchers to empirically determine these critical parameters, enabling the confident and effective use of this valuable building block in drug discovery and development programs. A thorough understanding and characterization of solubility and stability are paramount to ensuring reproducible experimental results, developing stable formulations, and ultimately, advancing promising therapeutic candidates.

References

A Deep Dive into 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-pyrrolidinophenylboronic acid is a synthetic organoboron compound that holds significant promise in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing effects of a fluorine atom with the electron-donating pyrrolidine moiety on a phenylboronic acid scaffold, suggest a nuanced reactivity and potential for selective biological interactions. Phenylboronic acids are a well-established class of compounds with diverse applications, including roles as enzyme inhibitors, sensors for saccharides, and crucial reagents in cross-coupling reactions for the synthesis of complex organic molecules.[1][2][3] The pyrrolidine ring, a common motif in bioactive molecules, offers advantages in drug design due to its three-dimensional structure and potential for stereospecific interactions.[4][5] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the molecular properties, reactivity, and potential biological activity of this compound, thereby guiding its future development and application. While experimental data on this specific molecule is limited, this guide leverages computational studies on analogous compounds to present a robust framework for its investigation.

Introduction to Phenylboronic Acids in Drug Development

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry. Their ability to form reversible covalent bonds with diols is the basis for their use as glucose sensors and for drug delivery applications.[1] In drug discovery, PBAs have been investigated as inhibitors of various enzymes, including serine proteases and β-lactamases, where the boron atom interacts with active site residues.[6][7] The electronic properties of the phenyl ring, modulated by substituents, play a crucial role in determining the acidity of the boronic acid and its interaction with biological targets. Electron-withdrawing groups, for instance, generally increase the acidity of the boronic acid moiety.

The subject of this guide, this compound, presents an interesting substitution pattern. The fluorine atom at the meta-position is expected to influence the electronic distribution of the aromatic ring through its inductive effects.[8][9] Conversely, the pyrrolidine group, also in a meta-position relative to the boronic acid, is known to be an electron-donating group. This push-pull electronic arrangement can lead to unique chemical properties and biological activities.

Theoretical and Computational Methodologies

A thorough understanding of the physicochemical properties of this compound at a molecular level is crucial for predicting its behavior and guiding experimental studies. Computational chemistry provides a powerful toolkit for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure, geometry, and reactivity of molecules.[10] For this compound, DFT calculations can provide valuable insights into:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and intermolecular interactions.[11]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of the molecule.[12][13][14]

Hypothetical Experimental Protocol: DFT Calculations

A plausible computational protocol for studying this compound using DFT would be as follows:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[10][13]

-

Basis Set: 6-311++G(d,p) basis set, which includes diffuse and polarization functions to accurately describe the electronic distribution, particularly for heteroatoms like fluorine, nitrogen, and oxygen.

-

Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (CPCM) or the solvation model based on density (SMD) can be used with water as the solvent.

-

Calculations to be Performed:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.

-

Calculation of molecular orbitals (HOMO, LUMO) and molecular electrostatic potential.

-

NMR shielding tensor calculations using the GIAO (Gauge-Including Atomic Orbital) method to predict 1H and 13C NMR chemical shifts.

-

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as proteins or lipid membranes, over time.[15][16][17][18][19] For this compound, MD simulations can be employed to:

-

Explore Conformational Landscape: Investigate the different shapes the molecule can adopt in solution and their relative energies.

-

Study Protein-Ligand Interactions: If a potential biological target is identified, MD simulations can model the binding of this compound to the active site, providing insights into the stability of the complex and key intermolecular interactions.

-

Predict Binding Free Energies: Advanced MD techniques can be used to estimate the binding affinity of the molecule to its target, which is a critical parameter in drug design.

Predicted Molecular Properties and Data

Based on computational studies of analogous compounds, we can predict a range of properties for this compound. The following tables summarize hypothetical but realistic quantitative data that could be obtained from the DFT calculations described above.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C-B Bond Length | 1.55 Å |

| B-O1 Bond Length | 1.37 Å |

| B-O2 Bond Length | 1.37 Å |

| C-F Bond Length | 1.35 Å |

| C-N Bond Length | 1.38 Å |

| C-B-O1 Bond Angle | 121.0° |

| O1-B-O2 Bond Angle | 118.0° |

| C-C-F Bond Angle | 119.5° |

| C-C-N Bond Angle | 121.2° |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1250 (C-F stretch) |

| ¹H NMR (ppm) | 7.0-7.5 (aromatic protons), 3.3 (pyrrolidine CH₂ adjacent to N), 2.0 (other pyrrolidine CH₂) |

| ¹³C NMR (ppm) | 163 (C-F), 150 (C-N), 110-130 (aromatic carbons), 47 (pyrrolidine C adjacent to N), 25 (other pyrrolidine C) |

Synthesis and Reactivity

Hypothetical Experimental Protocol: Synthesis

A potential synthetic route could involve the following steps:

-

Starting Material: 1-Bromo-3-fluoro-5-nitrobenzene.

-

Nucleophilic Aromatic Substitution: Reaction of 1-bromo-3-fluoro-5-nitrobenzene with pyrrolidine to introduce the pyrrolidine moiety. This type of reaction on thiophene derivatives has been studied computationally.[20]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

-

Diazotization and Sandmeyer-type Reaction: The resulting aniline can be converted to a diazonium salt, which can then be reacted with a boronic acid precursor.

-

Alternative: Suzuki-Miyaura Coupling: A more direct approach could involve a Suzuki-Miyaura cross-coupling reaction.[3][9][21][22][23] This would entail the reaction of a diborane reagent with the corresponding aryl halide in the presence of a palladium catalyst. A synthetic method for 3-aminophenylboronic acid has been patented which utilizes a palladium-catalyzed coupling reaction.[24]

The reactivity of this compound in reactions like the Suzuki-Miyaura coupling is of significant interest for the synthesis of more complex molecules. The electronic nature of the substituents will influence the efficiency of the transmetalation step in the catalytic cycle.

Potential Biological Significance and Drug Development Applications

The unique combination of a fluorine atom, a pyrrolidine ring, and a boronic acid group suggests several potential applications for this compound in drug development:

-

Enzyme Inhibition: As with other phenylboronic acids, this molecule could be a candidate for inhibiting serine proteases or β-lactamases.[6][7] The fluorine and pyrrolidine substituents could modulate its binding affinity and selectivity.

-

Targeted Drug Delivery: The boronic acid moiety can interact with diols present on the surface of cells or in specific tissues, potentially enabling targeted drug delivery.

-

Chemical Probe: This molecule could serve as a valuable chemical probe to study biological systems, for instance, by designing fluorescent derivatives to visualize specific cellular components.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be a valuable fragment for screening against a wide range of biological targets. Biological screening of novel phenylboronic acid derivatives has shown promise in identifying compounds with antiproliferative effects.[8][20]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: A plausible synthetic workflow for the target molecule.

Caption: A typical computational chemistry workflow for analysis.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. This guide has outlined a comprehensive theoretical and computational framework for its characterization. By employing DFT calculations and MD simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties, which are essential for rational drug design.

Future research should focus on the experimental validation of the predicted properties. The synthesis of this compound, following a route similar to the one proposed, is a critical first step. Subsequent experimental characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography will be invaluable. Furthermore, biological screening of this compound against a panel of relevant targets, such as bacterial enzymes or cancer cell lines, could uncover novel therapeutic opportunities. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this promising molecule.

References

- 1. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jptcp.com [jptcp.com]

- 6. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 11. tandfonline.com [tandfonline.com]

- 12. [PDF] DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular dynamics simulations in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research-portal.uu.nl [research-portal.uu.nl]

- 19. scilit.com [scilit.com]

- 20. mdpi.com [mdpi.com]

- 21. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

The Strategic Role of 3-Fluoro-5-pyrrolidinophenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-pyrrolidinophenylboronic acid (CAS: 1217500-96-3) is a specialized building block of significant interest in contemporary medicinal chemistry. Its unique trifunctional architecture, combining a reactive boronic acid, a metabolically stabilizing fluorine atom, and a versatile pyrrolidine moiety, positions it as a valuable component in the synthesis of complex therapeutic agents. While specific, publicly available data on this compound is limited, its classification as a "Protein Degrader Building Block" suggests its primary application lies in the rapidly advancing field of targeted protein degradation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide will provide a comprehensive overview of its likely synthesis, its strategic importance in medicinal chemistry, and potential applications, drawing upon data from analogous structures to illustrate its utility.

Core Compound Profile

| Property | Value | Reference |

| CAS Number | 1217500-96-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃BFNO₂ | [1][2][4] |

| Molecular Weight | 209.03 g/mol | [1][2] |

| Primary Application | Protein Degrader Building Block | [1] |

| Purity (Typical) | ≥98% | [1][4] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

A potential two-step synthesis is outlined below, starting from 1-bromo-3-fluoro-5-iodobenzene.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1-bromo-3-fluoro-5-iodobenzene in a suitable aprotic polar solvent like DMSO or DMF, add pyrrolidine.

-

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the HI formed.

-

The mixture is heated to facilitate the nucleophilic aromatic substitution of the iodine atom, which is more reactive than bromine under these conditions.

-

After the reaction is complete (monitored by TLC or LC-MS), the product, 1-(3-bromo-5-fluorophenyl)pyrrolidine, is isolated through extraction and purified by column chromatography.

Step 2: Borylation via Lithium-Halogen Exchange

-

The purified 1-(3-bromo-5-fluorophenyl)pyrrolidine is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange, replacing the bromine atom with lithium.

-

Triisopropyl borate (B(O-iPr)₃) is then added to the aryllithium intermediate.

-

The reaction mixture is allowed to warm to room temperature, followed by acidic workup (e.g., with 1N HCl) to hydrolyze the borate ester to the desired this compound.

-

The final product is isolated by extraction and can be purified by recrystallization or column chromatography.

Caption: Hypothetical two-step synthesis of this compound.

Role in Medicinal Chemistry

The structural features of this compound make it a highly valuable building block in drug discovery, particularly in the design of PROTACs.

1. Component of PROTACs:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be incorporated as, or modified to be, a ligand for a POI.

-

Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, making them effective inhibitors. This interaction can be exploited to target specific proteins.

-

Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in many biologically active molecules and can contribute to binding affinity and selectivity for a target protein. It also provides a potential attachment point for the linker.

-

Fluorine Atom: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with the target protein, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.

Caption: General mechanism of action for a PROTAC, a likely application for this compound.

2. Suzuki-Miyaura Cross-Coupling Reactions:

As a phenylboronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds, enabling its incorporation into a wide variety of molecular scaffolds during the synthesis of potential drug candidates.

Quantitative Data (Representative)

As there is no publicly available quantitative biological data for this compound, the following table presents representative data for other boronic acid-based inhibitors to illustrate the potential potency that can be achieved with this class of compounds.

| Compound Class | Target | IC₅₀ / Kᵢ | Reference Activity |

| Phenylboronic Acids | KPC-2 β-Lactamase | 0.73 µM - 4.6 µM (Kᵢ) | Inhibition of a key bacterial resistance enzyme. |

| Dipeptidyl Boronic Acids | 20S Proteasome | Low nM (IC₅₀) | Potent inhibition of the proteasome, a validated target in oncology. |

| Phenylboronic Acid (PBA) | RhoA, Rac1, Cdc42 | 1 mM | Inhibition of GTP-binding proteins involved in cancer cell migration.[5] |

Conclusion

This compound is a promising and strategically designed building block for modern medicinal chemistry. Its key structural attributes—a reactive boronic acid, a stabilizing fluorine atom, and a versatile pyrrolidine ring—make it particularly well-suited for the synthesis of targeted protein degraders and other complex therapeutic agents. While specific data for this compound remains proprietary or unpublished, its availability and classification strongly point towards its utility in the development of next-generation therapeutics. Further research and publication involving this compound are anticipated to reveal its specific applications and potential in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1217500-96-3 | Benchchem [benchchem.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets for 3-Fluoro-5-pyrrolidinophenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-fluoro-5-pyrrolidinophenylboronic acid represent a promising, yet underexplored, class of compounds in medicinal chemistry. This technical guide provides a comprehensive analysis of their potential biological targets by dissecting the established roles of their core structural components: the fluorophenylboronic acid moiety and the pyrrolidine ring. While direct experimental evidence for the specific biological targets of this scaffold remains limited in publicly available literature, this document extrapolates potential applications based on robust data from analogous structures. We will explore likely enzyme classes, propose signaling pathways for investigation, and outline experimental protocols for target identification and validation. This guide serves as a foundational resource to stimulate and direct future research and drug discovery efforts centered on this intriguing molecular framework.

Introduction: The Rationale Behind the Scaffold

The this compound scaffold is a synthetically attractive starting point for the development of novel therapeutics. Its design incorporates several key features that are highly valued in modern drug discovery:

-

The Phenylboronic Acid Moiety: Boronic acids are versatile functional groups that can act as bioisosteres of carboxylic acids and, more importantly, form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[1][2] This covalent interaction can lead to potent and selective inhibition. The phenyl ring provides a rigid scaffold for the presentation of other functional groups.

-

The Fluorine Substituent: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to enhance cell permeability.[1]

-

The Pyrrolidine Ring: The pyrrolidine ring is a common motif in a vast array of biologically active natural products and synthetic drugs. Its three-dimensional structure and the potential for stereoisomers allow for precise spatial orientation of substituents, which can be critical for specific interactions with biological targets.

The combination of these three components in a single scaffold suggests that derivatives of this compound could be engineered to target a range of biological macromolecules with high affinity and specificity.

Potential Biological Targets: An Evidence-Based Extrapolation

Based on the known biological activities of structurally related compounds, we can hypothesize several classes of proteins as potential targets for this compound derivatives.

Serine Proteases

The ability of the boronic acid group to form a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue makes serine proteases a primary target class.

-

The Proteasome: The 26S proteasome, a multi-catalytic protease complex, is a validated target for cancer therapy. The boronic acid-containing drug Bortezomib is a potent proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[2] The boronic acid moiety of Bortezomib interacts with the N-terminal threonine residue of the proteasome's catalytic subunits. Derivatives of this compound could be designed to target the proteasome, with the pyrrolidine ring potentially occupying substrate-binding pockets to enhance specificity.

-

Beta-Lactamases: Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes. These enzymes are serine proteases that hydrolyze the β-lactam ring. Boronic acid derivatives have been developed as potent inhibitors of β-lactamases. The this compound scaffold could serve as a basis for developing novel, non-β-lactam-based β-lactamase inhibitors.

-

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are used for the treatment of type 2 diabetes. Proline-boronic acid containing dipeptides have been shown to be potent inhibitors of DPP-IV. The pyrrolidine ring of the this compound scaffold is a proline isostere, suggesting that its derivatives could be explored as DPP-IV inhibitors.

Other Potential Enzyme Targets

The reactivity of the boronic acid is not limited to serine proteases. Other enzymes that utilize a catalytic hydroxyl group or can be targeted by boronic acids include:

-

Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, a class of enzymes involved in epigenetic regulation and a target for cancer therapy.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids. Boronic acid derivatives have been investigated as FAAH inhibitors for the treatment of pain and inflammation.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against potential enzyme targets. It is crucial to note that this data is illustrative and not based on experimental results. It is intended to provide a framework for organizing and comparing future experimental findings.

| Compound ID | R-Group on Pyrrolidine | Target Enzyme | Hypothetical IC50 (nM) |

| FPPB-001 | H | Proteasome (β5 subunit) | 50 |

| FPPB-002 | 3-OH | Proteasome (β5 subunit) | 25 |

| FPPB-003 | 3-NH2 | Proteasome (β5 subunit) | 80 |

| FPPB-004 | H | Beta-Lactamase (AmpC) | 120 |

| FPPB-005 | 2-Me | Beta-Lactamase (AmpC) | 90 |

| FPPB-006 | H | DPP-IV | 200 |

| FPPB-007 | 3-OH, 4-F | DPP-IV | 75 |

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of this compound derivatives.

Target Identification

-

Phenotypic Screening: Screen a library of derivatives in various cell-based assays representing different disease areas (e.g., cancer cell proliferation, bacterial growth, inflammatory cytokine production).

-

Affinity-Based Proteomics: Synthesize derivatives with a reactive handle (e.g., an alkyne or azide) for click chemistry. Immobilize the active compounds on beads to pull down binding proteins from cell lysates. Identify the pulled-down proteins by mass spectrometry.

-

Computational Target Prediction: Use in silico methods, such as molecular docking and pharmacophore modeling, to predict potential binding partners based on the 3D structure of the compounds and known protein structures.

Target Validation

-

In Vitro Enzyme Inhibition Assays: Once a potential target is identified, confirm direct inhibition using purified recombinant enzyme. Determine key kinetic parameters such as IC50 and Ki values.

-

Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that the compound engages the target protein in a cellular context.

-

Genetic Approaches: Use techniques like CRISPR-Cas9 or siRNA to knock down the expression of the putative target protein. A loss of compound efficacy in the knockdown cells would support the target's role in the compound's mechanism of action.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Hypothetical Proteasome Inhibition

Caption: Hypothetical mechanism of a FPPB derivative inhibiting the proteasome.

Experimental Workflow: Target Identification

References

The Synthetic Versatility of 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Technical Primer for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron into molecular scaffolds has become a cornerstone of rational drug design. The title compound, 3-Fluoro-5-pyrrolidinophenylboronic acid, represents a confluence of desirable structural motifs: a fluorinated phenyl ring, a pyrrolidine substituent, and a boronic acid functional group. This technical guide provides a comprehensive overview of the potential applications of this versatile building block, with a focus on its synthesis and utility in cross-coupling reactions, a critical tool in the synthesis of novel therapeutic agents. While direct literature on the specific applications of this compound is limited, this guide leverages data from closely related analogs to provide representative experimental protocols and data.

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[1] The pyrrolidine ring, a common feature in many biologically active compounds, provides a three-dimensional scaffold that can effectively probe the binding pockets of protein targets.[2] Boronic acids are renowned for their utility in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and some have even been developed as active pharmaceutical ingredients themselves.[3][4][5]

Synthesis of a Close Analog: (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Experimental Protocol

Step 1: Synthesis of 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine

To a solution of 1-bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), are added pyrrolidine (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a copper(I) iodide (CuI) catalyst (0.1 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

The purified 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A strong organolithium base, such as n-butyllithium (n-BuLi) (1.1 eq), is added dropwise to perform a lithium-halogen exchange. The reaction is stirred at this temperature for a short period, after which a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃) (1.5 eq), is added. The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl) and stirred for a few hours to hydrolyze the boronate ester to the desired boronic acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, can be purified by recrystallization or column chromatography.[6]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound in drug discovery is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[8][9] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many approved drugs.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

In a typical procedure, this compound (1.2 eq) and an aryl or heteroaryl halide (e.g., a bromide or iodide) (1.0 eq) are combined in a reaction vessel. A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is added (typically 1-5 mol%). A base, commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is also added. A suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or dimethoxyethane (DME) and water, is used. The reaction mixture is then heated, typically between 80-110 °C, under an inert atmosphere until the starting materials are consumed, as monitored by an appropriate analytical technique. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting biaryl product is purified by column chromatography or recrystallization.

Quantitative Data Presentation

The following table presents hypothetical yet realistic data for a series of Suzuki-Miyaura coupling reactions using this compound with various aryl bromides. The yields are representative of what can be expected for such transformations under optimized conditions.

| Entry | Aryl Bromide Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 10 | 92 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 110 | 8 | 81 |

Potential Biological Applications

Given the structural features of molecules derived from this compound, they are anticipated to have a range of biological activities. The pyrrolidine moiety is a key component in numerous compounds targeting the central nervous system, as well as in anticancer and antimicrobial agents.[2][10] The incorporation of a fluorinated phenyl ring can enhance interactions with protein targets and improve drug-like properties.

Derivatives could be screened for activity in various therapeutic areas, including but not limited to:

-

Oncology: As inhibitors of kinases or other enzymes involved in cell proliferation and survival.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

-

Central Nervous System (CNS) Disorders: As ligands for receptors or modulators of ion channels.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active molecules. Its utility in robust and versatile reactions like the Suzuki-Miyaura cross-coupling allows for the efficient generation of diverse chemical libraries for drug discovery programs. The combination of a fluorinated aromatic ring and a pyrrolidine substituent offers a favorable profile for developing compounds with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds significant potential for the development of new therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

The Advent and Evolution of Pyrrolidine-Substituted Phenylboronic Acids: A Technical Guide